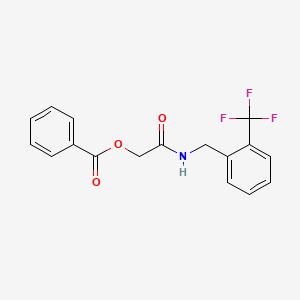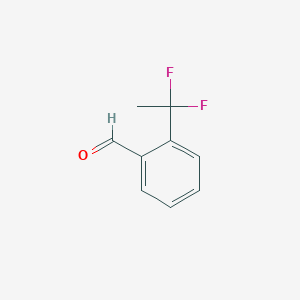
2-(1,1-Difluoroethyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1-Difluoroethyl)benzaldehyde is an organic compound with the molecular formula C9H8F2O It is characterized by the presence of a benzaldehyde group substituted with a 1,1-difluoroethyl group at the ortho position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-Difluoroethyl)benzaldehyde typically involves the introduction of the difluoroethyl group to the benzaldehyde core. One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is reacted with 1,1-difluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
化学反应分析
Types of Reactions: 2-(1,1-Difluoroethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Major Products:
Oxidation: 2-(1,1-Difluoroethyl)benzoic acid.
Reduction: 2-(1,1-Difluoroethyl)benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2-(1-hydroxyethyl)benzaldehyde or 2-(1-aminoethyl)benzaldehyde.
科学研究应用
2-(1,1-Difluoroethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of the effects of difluoroethyl substitution on chemical reactivity and stability.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Explored for its potential use in drug design and development, particularly in the creation of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, where its unique properties can impart desired characteristics to the final products.
作用机制
The mechanism by which 2-(1,1-Difluoroethyl)benzaldehyde exerts its effects depends on the specific application. In chemical reactions, the presence of the difluoroethyl group can influence the electron density of the benzaldehyde ring, affecting its reactivity. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the functional groups present.
相似化合物的比较
Benzaldehyde: Lacks the difluoroethyl group, making it less reactive in certain substitution reactions.
2-(1,1-Difluoroethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.
2-(1,1-Difluoroethyl)benzyl alcohol:
Uniqueness: 2-(1,1-Difluoroethyl)benzaldehyde is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound for studying the influence of fluorine substitution on chemical and biological properties.
属性
IUPAC Name |
2-(1,1-difluoroethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-9(10,11)8-5-3-2-4-7(8)6-12/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKIXYCJRKFXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C=O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2484603.png)
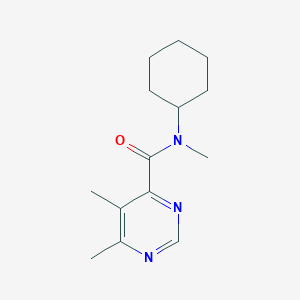

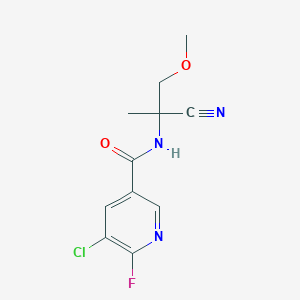
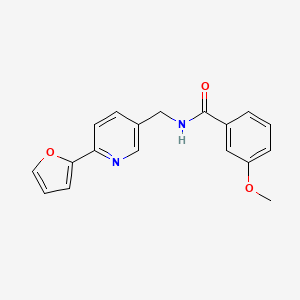
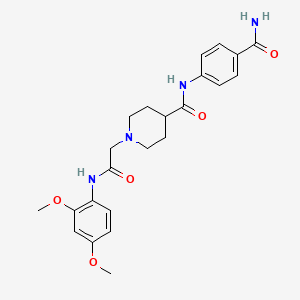
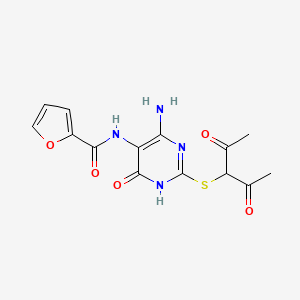
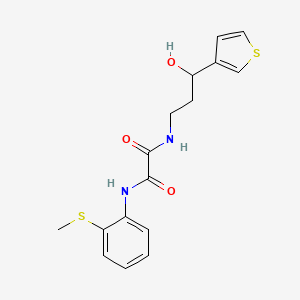
![1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2484618.png)
![methyl 4-{2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamido}benzoate](/img/structure/B2484619.png)
![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2484621.png)
![3-(4-bromophenyl)-5-methyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2484623.png)
![N-(2,4-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2484624.png)
